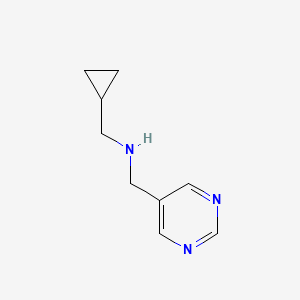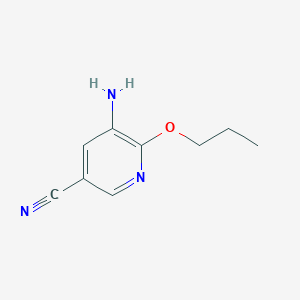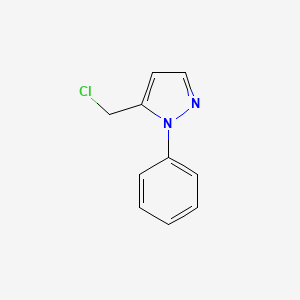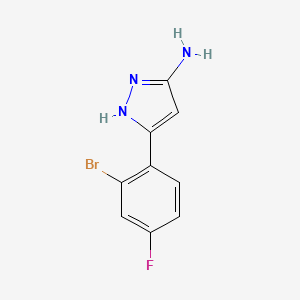
(Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine is a chemical compound with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group and a pyrimidin-5-ylmethyl group attached to an amine. It is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine typically involves the reaction of cyclopropylmethylamine with pyrimidine-5-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid. The mixture is refluxed for several hours, and the product is isolated by removing the solvent under reduced pressure and purifying the residue .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: This compound has a similar structure but includes a pyridine ring instead of a cyclopropylmethyl group.
Pyrimidopyrimidines: These compounds contain two fused pyrimidine rings and exhibit similar biological activities.
Uniqueness
(Cyclopropylmethyl)(pyrimidin-5-ylmethyl)amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-cyclopropyl-N-(pyrimidin-5-ylmethyl)methanamine |
InChI |
InChI=1S/C9H13N3/c1-2-8(1)3-10-4-9-5-11-7-12-6-9/h5-8,10H,1-4H2 |
InChI Key |
DRLAMXCFNSBLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13275128.png)

![2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole](/img/structure/B13275142.png)
![2-{1-[(3-Hydroxypropyl)amino]propyl}phenol](/img/structure/B13275161.png)

![1-{3-Aminobicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B13275167.png)
![{2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol](/img/structure/B13275169.png)



![1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13275185.png)
![3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid](/img/structure/B13275189.png)

![2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol](/img/structure/B13275198.png)
